molecular formula C16H12BrN3O B8596421 1-Benzyl-3-bromo-5-(pyrimidin-4-yl)pyridin-2(1H)-one CAS No. 89996-07-6

1-Benzyl-3-bromo-5-(pyrimidin-4-yl)pyridin-2(1H)-one

Cat. No.: B8596421
CAS No.: 89996-07-6
M. Wt: 342.19 g/mol
InChI Key: YCDRIIDTUZJGAX-UHFFFAOYSA-N
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Description

1-Benzyl-3-bromo-5-(pyrimidin-4-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C16H12BrN3O and its molecular weight is 342.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

89996-07-6

Molecular Formula

C16H12BrN3O

Molecular Weight

342.19 g/mol

IUPAC Name

1-benzyl-3-bromo-5-pyrimidin-4-ylpyridin-2-one

InChI

InChI=1S/C16H12BrN3O/c17-14-8-13(15-6-7-18-11-19-15)10-20(16(14)21)9-12-4-2-1-3-5-12/h1-8,10-11H,9H2

InChI Key

YCDRIIDTUZJGAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=C(C2=O)Br)C3=NC=NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of sodium methoxide (1.85 g) in 100 ml DMF and 30 ml MeOH is added to a stirred suspension of 3-bromo-5-(4-pyrimidinyl)-2(1H)-pyridone in 100 ml DMF. Benzyl chloride (3.9 ml) is added to the reaction mixture, and the mixture is heated to 70° C. for 2 hours and allowed to cool to RT overnight. The reaction mixture is filtered and the solvent evaporated in vacuo. The residue is suspended in H2O, filtered and dried. The resultant solid is dissolved in hot isopropanol, filtered through charcoal and recrystallized, yielding 1-benzyl-3-bromo-5-(4-pyrimidinyl)-2-pyridone, M.P. 189°-191.5° C.
Name
sodium methoxide
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step Two

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